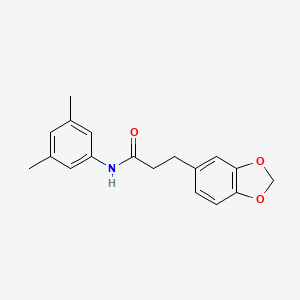
3-(1,3-benzodioxol-5-yl)-N-(3,5-dimethylphenyl)propanamide
Overview
Description
3-(1,3-benzodioxol-5-yl)-N-(3,5-dimethylphenyl)propanamide, also known as MDPT, is a synthetic compound that belongs to the cathinone class of drugs. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. MDPT is a potent stimulant that is known to produce effects similar to those of amphetamines and cocaine.
Mechanism of Action
3-(1,3-benzodioxol-5-yl)-N-(3,5-dimethylphenyl)propanamide acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters that are responsible for the reuptake of these neurotransmitters, preventing their reuptake and leading to an increase in their extracellular concentration. This results in a stimulation of the central nervous system, leading to increased alertness, energy, and euphoria.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-(3,5-dimethylphenyl)propanamide has been shown to produce a range of biochemical and physiological effects. It increases heart rate, blood pressure, body temperature, and respiratory rate. It also causes pupil dilation, dry mouth, and decreased appetite. Long-term use of 3-(1,3-benzodioxol-5-yl)-N-(3,5-dimethylphenyl)propanamide can lead to addiction, tolerance, and withdrawal symptoms.
Advantages and Limitations for Lab Experiments
3-(1,3-benzodioxol-5-yl)-N-(3,5-dimethylphenyl)propanamide has several advantages for laboratory experiments. It is a potent stimulant that can be used to investigate the mechanisms of action of other stimulant drugs. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are several limitations to using 3-(1,3-benzodioxol-5-yl)-N-(3,5-dimethylphenyl)propanamide in laboratory experiments. It is a designer drug that is not well-characterized, and its effects on the central nervous system are not fully understood. It is also illegal in many countries, which makes it difficult to obtain and use for research purposes.
Future Directions
There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-N-(3,5-dimethylphenyl)propanamide. One area of research is to investigate the long-term effects of 3-(1,3-benzodioxol-5-yl)-N-(3,5-dimethylphenyl)propanamide on the brain and behavior. Another area of research is to develop more selective and potent reuptake inhibitors of dopamine, norepinephrine, and serotonin. Additionally, research can be done to investigate the potential therapeutic uses of 3-(1,3-benzodioxol-5-yl)-N-(3,5-dimethylphenyl)propanamide, such as for the treatment of depression or attention deficit hyperactivity disorder.
In conclusion, 3-(1,3-benzodioxol-5-yl)-N-(3,5-dimethylphenyl)propanamide is a synthetic compound that belongs to the cathinone class of drugs. It is a potent stimulant that has gained popularity in recent years due to its psychoactive effects. 3-(1,3-benzodioxol-5-yl)-N-(3,5-dimethylphenyl)propanamide has been studied extensively in the field of neuroscience and pharmacology and has been used as a research tool to investigate the mechanisms of action of stimulant drugs. Its mechanism of action involves the inhibition of dopamine, norepinephrine, and serotonin reuptake, leading to an increase in their extracellular concentration. 3-(1,3-benzodioxol-5-yl)-N-(3,5-dimethylphenyl)propanamide has several advantages for laboratory experiments, but there are also limitations to its use. There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-N-(3,5-dimethylphenyl)propanamide, including investigating its long-term effects on the brain and behavior and developing more selective and potent reuptake inhibitors of dopamine, norepinephrine, and serotonin.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-N-(3,5-dimethylphenyl)propanamide has been studied extensively in the field of neuroscience and pharmacology. It has been used as a research tool to investigate the mechanisms of action of stimulant drugs and their effects on the central nervous system. 3-(1,3-benzodioxol-5-yl)-N-(3,5-dimethylphenyl)propanamide has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that are involved in reward, motivation, and mood regulation.
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(3,5-dimethylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12-7-13(2)9-15(8-12)19-18(20)6-4-14-3-5-16-17(10-14)22-11-21-16/h3,5,7-10H,4,6,11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLLJKXGEPTMKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CCC2=CC3=C(C=C2)OCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-yl)-N-(3,5-dimethylphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4652611.png)
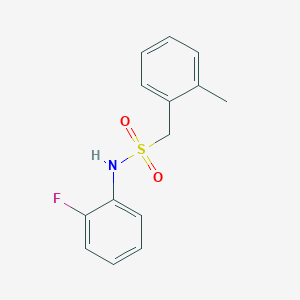
![4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B4652620.png)
![4-bromo-N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B4652622.png)
![2-(4-methoxybenzyl)-8,9-dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4652628.png)
![ethyl 1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B4652634.png)
![N-(5-bromo-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4652642.png)
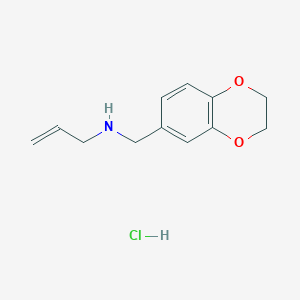
![ethyl 5-benzyl-2-({[4-(2-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4652660.png)
![ethyl 4-({[3-cyano-4-cyclopropyl-6-(difluoromethyl)-2-pyridinyl]thio}methyl)-2-(propylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4652664.png)
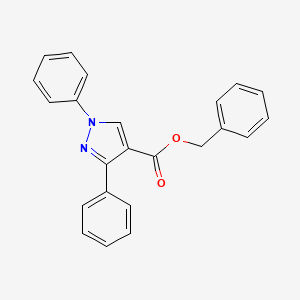
![2-{[5-(3-chlorophenyl)-2-furyl]methylene}-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5(2H)-dione](/img/structure/B4652694.png)
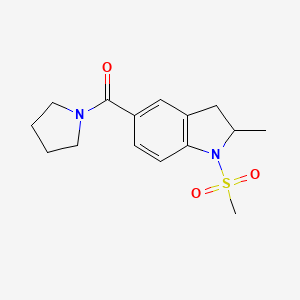
![isopropyl 5-{[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4652719.png)